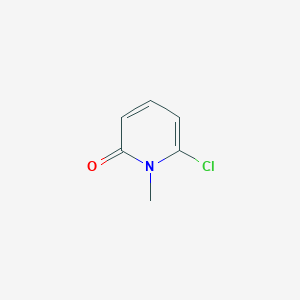

6-Chloro-1-methylpyridin-2(1H)-one

Übersicht

Beschreibung

6-Chloro-1-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methylpyridin-2(1H)-one typically involves the chlorination of 1-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 6 exhibits moderate reactivity in nucleophilic aromatic substitution (NAS) under specific conditions:

*Reaction required 10 days for completion

Transition Metal-Catalyzed Cross-Couplings

The compound participates in palladium-mediated coupling reactions, particularly at the chlorine position when competing with bromine in derivatives:

Suzuki-Miyaura Coupling

-

With phenylboronic acid: Pd(PPh₃)₄, K₂CO₃, toluene, 100°C → 6-Phenyl-1-methylpyridin-2(1H)-one (95% yield for bis-substitution)

-

Chemoselectivity observed in bromo-chloro analogs, favoring bromine substitution first

Sonogashira Coupling

-

Trimethylsilylacetylene: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF → 2-Ethynyl-6-chloro-1-methylpyridin-2(1H)-one (56% yield)

Photochemical Transformations

UV irradiation induces unique dimerization patterns:

Functional Group Interconversions

-

Oxidation : H₂O₂/CH₃CN converts methyl group to carbonyl under acidic conditions

-

Reduction : NaBH₄ selectively reduces keto groups while preserving chloro substituent

Comparative Reactivity Analysis

A study comparing substitution rates revealed:

Wissenschaftliche Forschungsanwendungen

6-Chloro-1-methylpyridin-2(1H)-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Chloro-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chlorine and methyl groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can modulate biological processes by inhibiting or activating target proteins.

Vergleich Mit ähnlichen Verbindungen

- 6-Chloro-2-methylpyridin-3(2H)-one

- 6-Chloro-1-ethylpyridin-2(1H)-one

- 6-Bromo-1-methylpyridin-2(1H)-one

Comparison: 6-Chloro-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Biologische Aktivität

6-Chloro-1-methylpyridin-2(1H)-one , also known as 6-chloropicolinic acid or 6-chloro-N-methylpyridin-2-one , is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the sixth position and a methyl group at the first position. This compound has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving chloropyridine derivatives and acetic acid derivatives.

- Refluxing : Using solvents like ethanol or methanol to facilitate the reaction conditions.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity , particularly against pests such as mites, ticks, and fleas. Its efficacy as an insecticide is attributed to its ability to disrupt the nervous system of these organisms, leading to paralysis and death.

Pharmacological Potential

In addition to its insecticidal properties, preliminary studies suggest potential pharmacological applications . Notably, it may modulate neurotransmitter systems, indicating possible roles in treating neurological disorders. However, further investigation is necessary to fully understand these effects.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to structurally similar compounds, the following table summarizes their unique features and biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one | Bromine substitution at the third position | Potentially different insecticidal activity |

| 2-Chloro-6-methylpyridin-3(2H)-one | Chlorine at the second position | Varies in reactivity patterns |

| 4-Methyl-6-chloropyridin-2(1H)-one | Methyl substitution at the fourth position | Altered physicochemical properties affecting solubility |

Study on Antimalarial Activity

A study investigated the structure–activity relationship of various pyridine derivatives, including those related to this compound. It found that chlorinated analogues exhibited superior antimalarial activity against Plasmodium falciparum, suggesting that modifications in the pyridine structure could enhance efficacy against malaria parasites .

In Vitro Testing for Antitumor Activity

Another research effort evaluated several derivatives for their antitumor activity against human cancer cell lines. While this compound was not the primary focus, related compounds showed significant growth inhibition in cultured tumor cells, indicating potential pathways for further exploration in cancer therapy .

Eigenschaften

IUPAC Name |

6-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMIJNWKTCXRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169246 | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-63-6 | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.